molecular formula C10H13Cl2NO2 B6144965 2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride CAS No. 1572970-89-8

2-{[(2-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B6144965
CAS No.: 1572970-89-8
M. Wt: 250.1
InChI Key:
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Description

2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methylamino group, and an acetic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and methylamine.

    Reaction: The 2-chlorobenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide to form 2-{(2-chlorophenyl)methylamino}acetic acid.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2-bromophenyl)methylamino}acetic acid hydrochloride
  • 2-{(2-fluorophenyl)methylamino}acetic acid hydrochloride
  • 2-{(2-iodophenyl)methylamino}acetic acid hydrochloride

Uniqueness

2-{(2-chlorophenyl)methylamino}acetic acid hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substituents, the chlorine atom provides distinct reactivity and interaction profiles, making it suitable for particular applications in research and industry.

Properties

CAS No.

1572970-89-8

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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